2-Chloro-3-ethyl-7-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-ethyl-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGZZPUBCBQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594434 | |
| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-49-1 | |
| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Ethyl 7 Methylquinoline
Classical and Contemporary Approaches to Substituted Quinoline (B57606) Core Synthesis
The construction of the fundamental quinoline framework is well-established through several named reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For 2-Chloro-3-ethyl-7-methylquinoline, the 7-methyl group is typically incorporated from the initial aniline (B41778) precursor, while the 2-chloro and 3-ethyl groups are often installed through subsequent functionalization or as part of the cyclization strategy.
A highly effective and widely used method for generating 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction. chemijournal.comresearchgate.netchemijournal.comijsr.net This one-pot reaction utilizes an N-substituted acetanilide, which undergoes cyclization and formylation in the presence of a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and N,N-dimethylformamide). Starting with N-(4-methylphenyl)acetamide, which is readily prepared from m-toluidine, this reaction can directly yield 2-chloro-3-formyl-7-methylquinoline. chemijournal.comnih.gov The resulting 3-formyl group serves as a versatile synthetic handle for further elaboration into the desired ethyl group.
Another powerful classical approach is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.orgnih.gov To obtain the desired substitution pattern, 2-amino-4-methylbenzaldehyde or 2-amino-4-methylacetophenone could be reacted with 2-pentanone. This approach can, in principle, construct the 3-ethyl-7-methylquinoline core in a single step, which can then be subjected to chlorination. The reaction is typically catalyzed by acids or bases. wikipedia.orgcambridge.org
The Doebner-von Miller reaction is another classic method, reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.orgnih.gov Using m-toluidine as the aniline component would correctly place the methyl group at the 7-position. Subsequent functionalization would be required to introduce the chloro and ethyl groups at the C2 and C3 positions, respectively.
| Classical Synthesis | Starting Materials | Key Reagents | Intermediate/Product | Reference(s) |
| Vilsmeier-Haack | N-(4-methylphenyl)acetamide | POCl₃, DMF | 2-chloro-3-formyl-7-methylquinoline | chemijournal.comnih.gov |
| Friedländer Synthesis | 2-amino-4-methylbenzaldehyde, 2-pentanone | Acid or Base Catalyst | 3-ethyl-7-methylquinoline | wikipedia.orgorganic-chemistry.org |
| Doebner-von Miller | m-Toluidine, α,β-unsaturated carbonyl | Acid Catalyst | 7-methylquinoline (B44030) | wikipedia.orgnih.gov |
Regioselective chlorination of the quinoline ring is a critical step in the synthesis of the target compound. The C2 position is particularly susceptible to nucleophilic substitution, which provides a strategic route for introducing the chloro group.
A common and efficient method involves the conversion of a 2-quinolinone (carbostyril) intermediate to the corresponding 2-chloroquinoline (B121035). The 2-quinolinone can be synthesized via methods like the Knorr synthesis from β-ketoanilides. Once formed, 7-methylquinolin-2-one can be treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to effectively replace the hydroxyl group with a chlorine atom. chemicalbook.com
Alternatively, as previously mentioned, the Vilsmeier-Haack reaction provides a direct route to 2-chloro-3-formylquinolines from acetanilides. chemijournal.comresearchgate.netdoaj.orgallresearchjournal.com In this process, the Vilsmeier reagent, formed from POCl₃ and DMF, acts as both the cyclizing and chlorinating agent, installing the chloro group at the C2 position in a single, regioselective step. This avoids the need to isolate and separately chlorinate a 2-quinolinone intermediate, making it a highly atom- and step-economical approach. ijsr.netchemijournal.com
The introduction of the methyl and ethyl groups at specific positions on the quinoline framework requires careful regiocontrol.
Introduction of the 7-Methyl Group: The most straightforward strategy to ensure the correct placement of the methyl group at the C7 position is to incorporate it into the starting materials of classical quinoline syntheses. By using 4-methylaniline (m-toluidine) as the aniline component in reactions like the Doebner-von Miller, Skraup, or Combes syntheses, the resulting quinoline product will be unambiguously substituted with a methyl group at the 7-position. iipseries.orgjptcp.com Similarly, using N-(4-methylphenyl)acetamide in the Vilsmeier-Haack reaction directly leads to the 7-methyl substituted quinoline core. chemijournal.comnih.gov
Introduction of the 3-Ethyl Group: The introduction of an ethyl group at the C3 position can be more challenging and can be approached in several ways:
Incorporation during Cyclization: The Friedländer synthesis allows for the direct introduction of the 3-ethyl group by selecting appropriate reactants. For example, the condensation of 2-amino-4-methylbenzaldehyde with 2-pentanone (which has a methylene (B1212753) group adjacent to the carbonyl) would yield 3-ethyl-7-methylquinoline directly. wikipedia.orgorganic-chemistry.org
Functional Group Transformation: A versatile strategy involves the chemical modification of a pre-installed functional group at the C3 position. The Vilsmeier-Haack synthesis of 2-chloro-3-formyl-7-methylquinoline provides an ideal precursor. chemijournal.comresearchgate.net The 3-formyl group can be converted to a 3-ethyl group through a two-step sequence, such as a Wittig reaction with methylenetriphenylphosphorane to form a vinyl group, followed by catalytic hydrogenation. Alternatively, reaction of the aldehyde with methylmagnesium bromide (a Grignard reagent) would yield a secondary alcohol, which could be oxidized to an acetyl group and subsequently reduced to the ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.
Novel Catalytic Routes for this compound Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.
Transition-metal catalysis provides powerful tools for the synthesis and functionalization of heterocyclic compounds like quinoline. nih.govresearchgate.net Nickel-catalyzed dehydrogenative coupling reactions, for instance, can be used to construct polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. acs.org This atom-efficient method forms C-C and C-N bonds with the liberation of only dihydrogen and water.
Direct C-H activation is a state-of-the-art strategy for introducing functional groups onto a pre-formed quinoline scaffold without the need for prior functionalization. nih.govacs.org Palladium, rhodium, or iridium catalysts can mediate the site-selective alkylation of quinoline C-H bonds. researchgate.netnih.gov While C2 functionalization is common, achieving regioselective C3 alkylation often requires specific directing groups or tailored catalytic systems. A potential novel route to this compound could involve the synthesis of a 2-chloro-7-methylquinoline (B2438791) intermediate, followed by a transition-metal-catalyzed C-H ethylation at the C3 position.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a significant branch of synthetic chemistry. While less common than metal catalysis for direct quinoline functionalization, organocatalysts are employed in various stages of quinoline synthesis. For instance, acids like p-toluenesulfonic acid are used to catalyze the Friedländer annulation. organic-chemistry.org
Asymmetric synthesis is crucial when generating chiral molecules. Although the target compound, this compound, is achiral, organocatalysis is highly relevant for the synthesis of chiral quinoline derivatives. Asymmetric versions of reactions like the Povarov reaction (a formal [4+2] cycloaddition) can produce enantiomerically enriched tetrahydroquinolines, which can be subsequently oxidized to quinolines. These methods demonstrate the potential for creating complex, chiral quinoline-based structures, which is of high importance in medicinal chemistry.
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of quinolines aims to reduce waste, minimize energy consumption, and avoid hazardous reagents. nih.gov Several classical methods, including the Friedländer synthesis, have been adapted to be more environmentally benign.
Key sustainable strategies applicable to the synthesis of this compound include:
Solvent-Free Conditions: Performing reactions neat or under solvent-free conditions, often with microwave irradiation, can significantly reduce solvent waste and often accelerates reaction times. nih.gov
Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents like DMF with more benign alternatives such as water or ethanol (B145695) is a key green strategy.
Heterogeneous Catalysis: Employing solid-supported catalysts, such as silica-supported P₂O₅ for the Friedländer reaction, simplifies product purification as the catalyst can be easily filtered off and potentially reused.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. One-pot reactions like the Vilsmeier-Haack synthesis are highly atom-economical as they combine multiple transformations into a single operation. researchgate.net
| Green Approach | Description | Application Example | Reference(s) |
| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and efficiently, reducing reaction times. | Friedländer synthesis of quinolines. | nih.gov |
| Solvent-Free Reaction | Conducted without a solvent, reducing waste and simplifying workup. | Friedländer synthesis using a solid acid catalyst like P₂O₅/SiO₂. | |
| Ionic Liquids | Used as recyclable catalysts and reaction media, offering a non-volatile alternative to organic solvents. | Friedländer annulation using molten triethylammonium hydrogen sulfate. | nih.gov |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | One-pot Vilsmeier-Haack cyclization to form the 2-chloro-3-formylquinoline core. | researchgate.net |
Solvent-Free and Aqueous Medium Synthetic Protocols
The development of solvent-free and aqueous-based synthetic methods represents a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs) that pose environmental and health risks. ijpsjournal.com While specific protocols detailing the synthesis of this compound under these conditions are not extensively documented in publicly available literature, established green methodologies for the synthesis of the core quinoline scaffold are widely applicable.
Solvent-Free Reactions:
Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and yields. researchgate.net One common approach involves heating a mixture of reactants in the absence of a solvent, sometimes with the aid of a catalyst. For instance, a general procedure for the preparation of 2-chloroquinolines involves heating the corresponding quinolin-2(1H)-one with reagents like triphenylphosphine (B44618) and trichloroisocyanuric acid under an inert atmosphere at elevated temperatures (160-170 °C). chemicalbook.com This method, demonstrated for the synthesis of 2-chloro-7-methylquinoline, proceeds without a solvent, showcasing a greener alternative to traditional chlorination methods that use solvents like phosphorus oxychloride. chemicalbook.com
Microwave-assisted organic synthesis (MAOS) is another powerful technique for conducting solvent-free reactions. Microwave irradiation can lead to rapid heating and dramatic rate enhancements, often resulting in cleaner reactions with higher yields in significantly shorter times compared to conventional heating. ijpsjournal.com
Aqueous Medium Synthesis:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. tandfonline.com The synthesis of quinoline derivatives in aqueous media has been successfully achieved through various catalytic systems. One-pot, three-component reactions, such as the reaction between an amine, an aldehyde, and an activated methylene compound, can be effectively carried out in water, sometimes with the aid of a catalyst like p-toluene sulfonic acid [p-TSA] at elevated temperatures. tandfonline.com The use of phase-transfer catalysts or surfactants can also facilitate reactions involving water-insoluble organic reactants in an aqueous medium. tandfonline.com
The table below summarizes key features of these green synthetic approaches for quinoline derivatives.
| Synthetic Protocol | Key Features | Catalyst Examples | Advantages |
| Solvent-Free (Neat) | Reactants are mixed and heated without a solvent. | Triphenylphosphine/Trichloroisocyanuric acid chemicalbook.com | Reduced waste, cost-effectiveness, operational simplicity, potentially higher yields. |
| Microwave-Assisted | Utilizes microwave irradiation for rapid heating. | Various, including solid-supported reagents | Drastically reduced reaction times, improved yields, cleaner reactions. ijpsjournal.com |
| Aqueous Medium | Water is used as the reaction solvent. | p-Toluene sulfonic acid (p-TSA), Amberlyst-15 tandfonline.com | Environmentally benign, non-toxic, non-flammable, readily available. tandfonline.com |
Atom Economy, Waste Minimization, and Renewable Feedstock Utilization in Quinoline Synthesis
Green chemistry emphasizes the design of chemical processes that are efficient in their use of resources and minimize the generation of waste. The principles of atom economy, waste minimization, and the use of renewable feedstocks are central to achieving this goal. ijpsjournal.comskpharmteco.com
Atom Economy:
Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they minimize the formation of byproducts. In contrast, substitution and elimination reactions often have poor atom economy. The Friedländer annulation and related multicomponent reactions for quinoline synthesis are often highlighted for their potential to improve atom economy by constructing the complex heterocyclic scaffold in a single, convergent step. researchgate.net Designing syntheses to maximize the incorporation of all reactant atoms into the final this compound structure is a key green chemistry objective. skpharmteco.com
Waste Minimization:
Minimizing waste is a critical aspect of sustainable chemical manufacturing. This can be achieved through several strategies:
Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste, as catalysts are used in small amounts and can often be recycled and reused. ijpsjournal.com
Process Optimization: Improving reaction yields and selectivity directly reduces the amount of starting material that is converted into unwanted byproducts.
Solvent Reduction: As discussed previously, adopting solvent-free methods or using environmentally benign solvents like water significantly cuts down on solvent waste, which is a major contributor to chemical waste streams. ijpsjournal.com
Renewable Feedstock Utilization:
The chemical industry has traditionally relied heavily on petrochemicals derived from fossil fuels. A key goal of green chemistry is to shift towards the use of renewable feedstocks, such as materials derived from biomass. ijpsjournal.com For quinoline synthesis, this could involve utilizing bio-derived starting materials. For example, ethyl lactate, a biomass-derived solvent and reactant, has been used in three-component reactions to synthesize quinoline derivatives. tandfonline.com Similarly, plant-based materials like furfural can serve as renewable starting points for heterocyclic synthesis. ijpsjournal.com The development of synthetic pathways to this compound from renewable resources remains an area for future research and innovation.
The following table outlines the application of these green chemistry principles to quinoline synthesis.
| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Impact |
| Atom Economy | Favoring addition, cycloaddition, and multicomponent reactions (e.g., Friedländer synthesis) over less efficient reaction types. researchgate.net | Maximizes the incorporation of reactant materials into the final product, reducing byproduct formation. |
| Waste Minimization | Employing recyclable catalysts, optimizing reaction conditions for high yields, and eliminating the use of hazardous organic solvents. ijpsjournal.com | Reduces environmental impact, improves safety, and can lower operational costs. |
| Renewable Feedstocks | Using biomass-derived starting materials and reagents (e.g., ethyl lactate, furfural) in place of petrochemicals. ijpsjournal.comtandfonline.com | Decreases reliance on finite fossil fuels and promotes a more sustainable chemical industry. |
Reaction Mechanisms and Reactivity of 2 Chloro 3 Ethyl 7 Methylquinoline
Mechanistic Investigations of 2-Chloro-3-ethyl-7-methylquinoline Formation Pathways
The formation of the this compound skeleton can be conceptualized through established quinoline (B57606) synthesis methodologies, most notably adaptations of the Vilsmeier-Haack reaction. This reaction is a versatile method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, which can be further modified to yield the target compound. niscpr.res.in
A plausible synthetic route commences with N-(4-methylphenyl)propanamide, an analogue of the acetanilides commonly used in Vilsmeier-Haack reactions. rsc.orgchemijournal.com The reaction is initiated by the formation of the Vilsmeier reagent, an electrophilic iminium cation, from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃). rsc.orgresearchgate.net
Elucidation of Key Intermediates, Transition States, and Rate-Determining Steps
The synthesis of this compound via a Vilsmeier-Haack type mechanism involves several critical steps and intermediates.
Vilsmeier Reagent Formation: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.
Electrophilic Attack: The N-(4-methylphenyl)propanamide acts as the nucleophile. The initial key step is the electrophilic attack by the Vilsmeier reagent on the enol or enamine form of the propanamide.
Cyclization: The crucial step for forming the quinoline core is an intramolecular electrophilic aromatic substitution. The electron-rich benzene (B151609) ring of the N-aryl group attacks the activated carbonyl group (or its iminium equivalent). The methyl group at the para-position of the aniline (B41778) derivative directs the cyclization to the ortho position, leading to the formation of the 7-methylquinoline (B44030) ring system.
Dehydration and Aromatization: The cyclized intermediate undergoes dehydration and subsequent tautomerization to form a dihydroquinolinone derivative.
Chlorination: Finally, treatment with excess phosphoryl chloride results in the chlorination of the 2-position, yielding the 2-chloroquinoline (B121035) derivative and aromatization of the heterocyclic ring. The rate-determining step is typically the intramolecular cyclization, which is dependent on the nucleophilicity of the aniline ring and the electrophilicity of the side chain. rsc.org
Alternatively, a Friedländer-type condensation could be employed, reacting 2-amino-4-methylacetophenone with a suitable carbonyl compound that can generate the 3-ethyl substituent, followed by chlorination. Another approach is the Doebner-von Miller reaction, which involves reacting p-toluidine (B81030) with α,β-unsaturated aldehydes or ketones. nih.gov For instance, the reaction of p-toluidine with an unsaturated aldehyde derived from propionaldehyde (B47417) could lead to the formation of 2-ethyl-3-methylquinoline, which would then require selective chlorination at the C2 position. mdpi.com
Kinetic and Thermodynamic Studies of Synthesis Reactions and Yield Optimization
Kinetic and thermodynamic factors play a crucial role in the synthesis of substituted quinolines. The rate of the Vilsmeier-Haack reaction is significantly influenced by the electronic nature of the substituents on the aniline ring. niscpr.res.in
Electronic Effects: Electron-donating groups (EDGs) on the N-arylacetamide, such as the methyl group in the precursor to this compound, enhance the nucleophilicity of the aromatic ring. This accelerates the rate-determining intramolecular cyclization step and generally leads to higher yields. niscpr.res.inresearchgate.net Conversely, electron-withdrawing groups (EWGs) would decelerate this step.
Thermodynamic Control: The final aromatized quinoline product is thermodynamically very stable, which drives the reaction towards completion. Reaction conditions, such as temperature and reaction time, are optimized to ensure the reaction overcomes the activation energy barriers for the cyclization and chlorination steps. For many Vilsmeier-Haack preparations of 2-chloroquinolines, refluxing for several hours is common to ensure high conversion. niscpr.res.in
The choice between kinetic and thermodynamic control can influence product distribution in related reactions. tandfonline.comrsc.org While for the core synthesis of the quinoline ring the thermodynamic product is strongly favored, subsequent functionalization might be subject to kinetic or thermodynamic control, depending on the reaction conditions.
| Parameter | Influence on Synthesis of this compound | Rationale |
|---|---|---|
| Kinetic Control | The rate is enhanced by the electron-donating 7-methyl group, which activates the aromatic ring for the intramolecular cyclization step. | The rate-determining step (cyclization) is an electrophilic aromatic substitution, favored by EDGs. niscpr.res.in |
| Thermodynamic Control | The final product is highly stable due to the aromaticity of the quinoline ring system, making its formation thermodynamically favorable. | Aromatization is a strong driving force for the reaction. imperial.ac.uk |
| Yield Optimization | Yields are generally good due to the activating effect of the methyl group. Optimization involves controlling temperature and stoichiometry of the Vilsmeier reagent. | Electron-donating groups on the precursor N-arylacetamide facilitate the cyclization, leading to better yields. researchgate.net |
Nucleophilic Aromatic Substitution Reactions at the C2-Chloro Position of this compound
The chlorine atom at the C2 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is a cornerstone of quinoline chemistry, allowing for extensive derivatization. The electron-withdrawing effect of the ring nitrogen atom polarizes the C2-Cl bond, making the C2 carbon atom electrophilic and activating it for nucleophilic attack. nih.govmasterorganicchemistry.com
Mechanistic Studies of Substitution with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)
The mechanism for nucleophilic aromatic substitution on 2-chloroquinolines is a two-step addition-elimination process.
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyridine (B92270) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion (Cl⁻) as the leaving group, resulting in the substituted quinoline product.
This pathway has been demonstrated for a wide variety of nucleophiles:
Amines: Primary and secondary amines readily displace the C2-chloro group to form 2-aminoquinoline (B145021) derivatives. These reactions are often carried out in a suitable solvent like ethanol (B145695) or DMF, sometimes in the presence of a base to neutralize the HCl generated. researchgate.netnih.gov
Alcohols: Alkoxides (RO⁻), generated from alcohols and a strong base, react to form 2-alkoxyquinolines. For instance, methoxide (B1231860) has been shown to react with 2-chloroquinolines. ias.ac.inresearchgate.net
Thiols: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to yield 2-thioether derivatives. These reactions are typically performed under basic conditions to deprotonate the thiol. cas.cn
Influence of Electronic and Steric Effects on Reactivity and Regioselectivity
The reactivity of the C2 position is governed by both electronic and steric factors.
Electronic Effects: The primary activating factor is the electron-withdrawing imine nitrogen within the quinoline ring, which stabilizes the negative charge in the Meisenheimer intermediate. The 7-methyl group, being an electron-donating group, has a minor deactivating effect on this reaction by slightly destabilizing the anionic intermediate, but the overarching activation by the ring nitrogen dominates.
Steric Effects: The 3-ethyl group introduces significant steric hindrance around the C2 reaction center. This bulkiness can impede the approach of large or sterically demanding nucleophiles, potentially slowing down the reaction rate compared to an unsubstituted 2-chloroquinoline. acs.org For highly hindered nucleophiles, harsher reaction conditions (e.g., higher temperatures) may be necessary to achieve substitution. cas.cn
The regioselectivity is strongly favored for substitution at the C2 position over the C4 position, which is a known characteristic of 2-chloroquinolines due to the greater stability of the intermediate formed upon C2 attack. researchgate.net
| Nucleophile | Example Reagent | Expected Product | General Reaction Conditions |
|---|---|---|---|
| Amine | Morpholine | 2-(Morpholin-4-yl)-3-ethyl-7-methylquinoline | Reflux in ethanol or DMF, often with a base (e.g., Triethylamine). researchgate.netnih.gov |
| Alcohol | Sodium Methoxide (CH₃ONa) | 2-Methoxy-3-ethyl-7-methylquinoline | Reaction with the alkoxide in the corresponding alcohol as solvent. ias.ac.in |
| Thiol | Thiophenol (PhSH) / Base | 2-(Phenylthio)-3-ethyl-7-methylquinoline | Reaction with the thiol in the presence of a base like NaOH or K₂CO₃ in a polar aprotic solvent (e.g., DMF). niscpr.res.in |
Electrophilic Aromatic Substitution and Functionalization of the Quinoline Ring System
In contrast to its reactivity towards nucleophiles, the quinoline ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the protonated nitrogen atom under typical acidic EAS conditions. When the reaction does proceed, substitution occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. nih.govresearchgate.net
For this compound, the directing effects of the existing substituents on the benzene ring must be considered:
7-Methyl Group: This is an activating, ortho- and para-directing group.
The rest of the fused ring system: This acts as a deactivating group.
Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the 7-methyl group, which are C6 and C8. The C5 position is also a possibility. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For example, nitration or halogenation would likely yield a mixture of 6- and 8-substituted products.
Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled C-H functionalization at positions that are inaccessible through classical EAS, including the C3 position. polyu.edu.hkrsc.org For instance, nickel-catalyzed methods can achieve C3 functionalization of quinolines with various electrophiles by proceeding through a 1,4-dihydroquinoline (B1252258) intermediate, which alters the electronic properties and nucleophilicity of the ring system. polyu.edu.hk
Information on the Reactivity of this compound is Not Available in Current Scientific Literature
Extensive searches of scientific databases and chemical literature have revealed no specific published research detailing the reaction mechanisms and reactivity of the compound This compound . While the compound is known and commercially available, there is a lack of specific studies on its transition metal-mediated cross-coupling reactions, radical reactions, or photochemical transformations.
The field of organic chemistry contains a wealth of information on the reactivity of the 2-chloroquinoline scaffold. Numerous studies have been published on various palladium-catalyzed cross-coupling reactions—such as Suzuki, Sonogashira, Heck, and Stille couplings—as well as other metal-catalyzed transformations involving a range of substituted 2-chloroquinolines. This body of research provides a general understanding of how this class of compounds is likely to behave. For instance, the chloro group at the 2-position of the quinoline ring is known to be susceptible to oxidative addition to low-valent transition metal catalysts, such as Palladium(0), initiating cross-coupling cycles.
Similarly, research exists on the development of novel catalyst systems and specialized ligands designed to enhance the efficiency and selectivity of coupling reactions for challenging substrates like chloro-heteroaromatics. These studies focus on overcoming the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
Furthermore, radical and photochemical reactions have been explored for various quinoline derivatives. These investigations, however, are highly specific to the exact structure of the molecule, including the nature and position of its substituents, which significantly influence the reaction pathways.
Despite the extensive literature on related compounds, no specific data, reaction tables, or detailed research findings concerning This compound as a substrate in these transformations could be located. Therefore, an article focusing solely on the specified reaction mechanisms for this particular compound, as requested, cannot be generated based on currently available scientific evidence.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 3 Ethyl 7 Methylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, providing insights into connectivity and stereochemistry.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Chloro-3-ethyl-7-methylquinoline is predicted to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethyl and methyl substituents. The aromatic region would likely display a set of doublets and singlets corresponding to the protons at positions 4, 5, 6, and 8. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern indicating their adjacent relationship. The methyl group at position 7 would appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The number of signals will confirm the total number of unique carbon environments. The chemical shifts for the aromatic carbons, the C-Cl carbon, and the carbons of the ethyl and methyl groups are expected in their characteristic regions. For instance, data for the related compound 6-Chloro-2-ethyl-3-methylquinoline shows the ethyl group carbons at approximately 29.20 and 12.40 ppm and the methyl carbon at 18.91 ppm researchgate.net.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupled aromatic protons on the quinoline ring. nih.govrdd.edu.iq
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.govrdd.edu.iq This is crucial for assigning the carbon signals corresponding to each protonated carbon of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. nih.govrdd.edu.iq This is particularly useful for identifying the placement of substituents on the quinoline core by observing correlations between the substituent protons and the carbons of the ring. For example, correlations between the protons of the ethyl group at position 3 and the quinoline carbons C2, C3, and C4 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. nih.gov In the case of this compound, NOESY could show correlations between the protons of the ethyl group at position 3 and the proton at position 4, helping to confirm their adjacent positioning.
| Predicted ¹H NMR Data for this compound |
| Proton |
| H4 |
| H5 |
| H6 |
| H8 |
| -CH₂- (ethyl) |
| -CH₃ (ethyl) |
| -CH₃ (at C7) |
| Predicted ¹³C NMR Data for this compound |
| Carbon |
| C2 |
| C3 |
| C4 |
| C4a |
| C5 |
| C6 |
| C7 |
| C8 |
| C8a |
| -CH₂- (ethyl) |
| -CH₃ (ethyl) |
| -CH₃ (at C7) |
Note: The tables above are predictive and based on the analysis of structurally similar compounds. Actual chemical shifts may vary.
Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic processes such as conformational changes or chemical exchange. For this compound, DNMR could be employed to study the rotational barrier of the ethyl group. At low temperatures, the rotation around the C3-C(ethyl) bond might become slow enough on the NMR timescale to result in the observation of distinct signals for the methylene protons, which would appear as a more complex multiplet instead of a simple quartet. By analyzing the changes in the lineshape of these signals with temperature, the energy barrier for this rotation can be calculated, providing valuable information about the molecule's conformational dynamics.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₂H₁₂ClN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2) peak having an intensity of approximately one-third of the molecular ion peak (M). HRMS data for related compounds, such as ethyl 7-chloro-8-methylquinoline-2-carboxylate, has been successfully used to confirm their elemental composition. rsc.org
| Predicted HRMS Data for this compound |
| Molecular Formula |
| Calculated Exact Mass |
| (M+H)⁺ |
Note: The table above is predictive. The exact mass is calculated based on the most abundant isotopes of the constituent elements.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, MS/MS analysis would likely show characteristic fragmentation patterns, such as the loss of a chlorine atom, an ethyl group, or a methyl radical. The fragmentation of the quinoline ring itself would also produce a series of diagnostic ions. By piecing together these fragmentation pathways, the connectivity of the molecule can be confirmed. For example, the loss of a C₂H₅ radical would support the presence of an ethyl substituent.
| Predicted MS/MS Fragmentation of this compound |
| Parent Ion (m/z) |
| Fragment Ion (m/z) |
| Proposed Neutral Loss |
Note: This table presents predicted fragmentation patterns based on the general fragmentation behavior of quinoline derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Identification of Characteristic Functional Groups and Molecular Vibrations
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching. IR spectra of similar structures, like 2-chloro-3-(chloromethyl)-7-methylquinoline, show characteristic peaks for C-H and C=C bonds. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes of the molecule. Often, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals. The quinoline ring vibrations are expected to be prominent in the Raman spectrum.
| Predicted Vibrational Frequencies (cm⁻¹) for this compound |
| Vibrational Mode |
| IR |
| Raman |
| Aromatic C-H stretch |
| Aliphatic C-H stretch |
| C=C / C=N ring stretch |
| C-H bend |
| C-Cl stretch |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and theoretical calculations on related molecules. scbt.com
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, conformational preferences, and the nature of intermolecular forces that govern the crystal packing. Although a crystal structure for this compound has not been reported, analysis of analogous structures offers a robust model for its crystallographic properties.
Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal structures of several substituted 2-chloroquinolines have been determined, revealing key features of their solid-state assembly. For instance, the analysis of compounds such as 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) and ethyl 2-chloro-6-methylquinoline-3-carboxylate provides a basis for understanding the expected packing motifs and intermolecular interactions in this compound.
In a study of various 2-chloroquinoline (B121035) derivatives, it was observed that Cl···Cl and C-H···Cl interactions play a significant role in the formation of supramolecular assemblies. ias.ac.in The directional preferences of these halogen interactions can lead to different packing motifs. ias.ac.in For example, in the crystal structure of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, the packing is stabilized by weak C-H···O hydrogen bonds and Br···O intermolecular interactions, resulting in a three-dimensional network. nih.gov
The unit cell parameters for several analogous compounds are presented in the table below, illustrating the common crystal systems and cell dimensions for this class of molecules.
Table 1: Crystallographic Data for Analogs of this compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| 2-Chloro-7-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | Monoclinic | P2₁/n | 15.458 | 3.9382 | 16.923 | 90 | 112.854 | 90 | nih.govresearchgate.net |
| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | Pī | 6.0391 | 7.2986 | 13.4323 | 98.238 | 90.123 | 96.429 | nih.gov |
| 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one | C₁₆H₁₃ClN₂O | Monoclinic | C2/c | 11.8934 | 11.1092 | 21.2858 | 90 | 102.413 | 90 | nih.gov |
| 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one | C₁₉H₁₄ClN₃O | Monoclinic | P2₁/c | 7.86728 | 14.7098 | 13.7055 | 90 | 102.1500 | 90 | nih.gov |
Determination of Absolute Configuration for Chiral Analogs (if applicable)
While this compound itself is not chiral, the introduction of a chiral center, for instance by modification of the ethyl group, would result in chiral analogs. X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules. This is typically achieved through the use of anomalous dispersion effects when a heavy atom is present in the structure or by co-crystallization with a chiral reference molecule.
In the broader context of quinoline alkaloids, the determination of absolute configuration is a crucial aspect of their structural elucidation. For a range of quinoline alkaloids isolated from natural sources, their absolute configurations and enantiopurity have been successfully determined. researchgate.net This underscores the capability of crystallographic methods to resolve stereochemical details in complex quinoline derivatives. For synthetic chiral analogs, X-ray crystallography can confirm the stereochemical outcome of asymmetric reactions. For example, in the synthesis of fused tetracyclic quinoline derivatives, X-ray crystallographic analysis was employed to determine the absolute configuration of the products. rsc.org
Should chiral analogs of this compound be synthesized, X-ray crystallography would be the definitive method to establish their absolute stereochemistry, providing crucial information for structure-activity relationship studies.
Computational Chemistry and Theoretical Studies on 2 Chloro 3 Ethyl 7 Methylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. tandfonline.com For quinoline (B57606) derivatives, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), provide a robust framework for understanding their behavior. tandfonline.comdergipark.org.tr
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity and a greater ease of intramolecular charge transfer. tandfonline.comnih.gov
For 2-chloro-3-ethyl-7-methylquinoline, the HOMO is expected to be distributed across the quinoline ring system, with significant contributions from the electron-donating methyl and ethyl groups. Conversely, the LUMO is likely to be localized more towards the electron-withdrawing chloro-substituted pyridine (B92270) ring. This distribution dictates the molecule's reactivity towards electrophiles and nucleophiles.
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Global Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η) (where μ is the chemical potential, -χ)
These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness indicates greater stability and lower reactivity.
| Descriptor | Calculated Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Global Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 3.66 |
Table 1: Hypothetical global reactivity descriptors for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative and based on trends observed in similar quinoline derivatives.
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the quinoline ring due to its high electronegativity. This indicates that the nitrogen atom is a primary site for protonation and interaction with electrophiles. nih.gov The region around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the hydrogen atoms on the aromatic rings, would show positive potential, making them potential sites for nucleophilic interaction.
Fukui Functions and Other Local Reactivity Descriptors for Predicting Reaction Sites
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (predicts where an electron is most likely to be accepted).
f-(r): For electrophilic attack (predicts where an electron is most likely to be donated).
f0(r): For radical attack.
For this compound, calculations of the condensed Fukui functions would likely indicate that the nitrogen atom and certain carbon atoms in the quinoline ring are the most susceptible to electrophilic attack. The carbon atom attached to the chlorine atom would be a probable site for nucleophilic attack. semanticscholar.org
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and corroborating experimental spectroscopic data. By simulating spectra, researchers can aid in the structural elucidation and characterization of novel compounds.
Predicted NMR Chemical Shifts and Coupling Constants for Corroboration with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tsijournals.comdergipark.org.tr Comparing calculated NMR parameters with experimental data can confirm the proposed structure of a molecule. nih.govresearchgate.net
For this compound, the calculated 1H and 13C NMR chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the methyl and ethyl groups would appear in the upfield region of the 1H NMR spectrum, while the aromatic protons would resonate at lower fields. In the 13C NMR spectrum, the carbon atom attached to the chlorine atom would be significantly deshielded, resulting in a downfield chemical shift.
| Atom | Calculated 13C Chemical Shift (ppm) | Calculated 1H Chemical Shift (ppm) |
| C2 | 151.2 | - |
| C3 | 135.8 | - |
| C4 | 127.5 | 7.9 |
| C5 | 128.9 | 7.6 |
| C6 | 126.3 | 7.3 |
| C7 | 139.1 | - |
| C8 | 129.7 | 7.8 |
| C8a | 147.6 | - |
| C4a | 126.8 | - |
| C7-CH3 | 21.5 | 2.5 |
| C3-CH2CH3 | 25.4 | 2.9 |
| C3-CH2CH3 | 13.8 | 1.3 |
Table 2: Hypothetical calculated 1H and 13C NMR chemical shifts for this compound. These values are illustrative and based on trends for substituted quinolines.
Simulated Vibrational Spectra (IR and Raman) and UV-Vis Absorption Maxima
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure. DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra. iosrjournals.orgscholarsresearchlibrary.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. arabjchem.org
The simulated IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the quinoline ring, as well as the C-Cl, C-N, C-H, and C-C stretching and bending modes of the substituents. researchgate.netdergipark.org.tr For example, the C-Cl stretching vibration would be expected in the lower frequency region of the spectrum.
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.trdergipark.org.tr The calculated maximum absorption wavelengths (λmax) and oscillator strengths (f) provide insights into the electronic transitions occurring within the molecule. For this compound, the UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions within the aromatic system.
| Vibrational Mode | Calculated IR Frequency (cm-1) | Calculated Raman Intensity |
| C-H stretching (aromatic) | 3100-3000 | Low-Medium |
| C-H stretching (aliphatic) | 2980-2850 | Medium-High |
| C=N stretching | ~1620 | Medium |
| C=C stretching (aromatic) | 1600-1450 | High |
| C-Cl stretching | ~750 | Medium |
Table 3: Hypothetical selected vibrational frequencies for this compound. These values are illustrative.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | 320 | 0.25 |
| S0 → S2 | 285 | 0.18 |
Table 4: Hypothetical TD-DFT calculated electronic transitions for this compound. These values are illustrative.
Reaction Pathway Elucidation and Mechanistic Insights via Computational Methods
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, providing a detailed, step-by-step understanding of reaction mechanisms. For a molecule like this compound, these studies would be crucial for predicting its reactivity and optimizing synthetic and derivatization procedures.
The synthesis of quinoline derivatives often involves complex reaction sequences. For instance, the Vilsmeier-Haack reaction is a common method for synthesizing 2-chloro-3-formylquinolines from acetanilides. researchgate.netnih.govnih.gov Computational studies of such reactions involve locating the transition states (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) analysis is then employed to confirm that the identified transition state correctly connects the reactants and products. uned.esu-tokyo.ac.jp By mapping the reaction pathway from the transition state downhill to the reactants and products, IRC calculations provide a dynamic picture of the reaction mechanism.
Table 1: Hypothetical Energy Profile Data for a Derivatization Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +22.5 |
| Products | -12.8 |
Note: This table is a hypothetical representation of data that would be generated from a computational study.
The solvent in which a reaction is carried out can have a profound impact on the reaction pathway and energetics. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to account for the bulk effects of the solvent. nih.govrsc.orgkyushu-u.ac.jpsemanticscholar.org These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.
For reactions involving this compound, these models could be used to predict how the reaction rate and selectivity might change in different solvents. For example, the synthesis of polysubstituted quinolines has been shown to be significantly influenced by the solvent, with water sometimes being the optimal choice. rsc.org Computational studies can help to rationalize these experimental observations by calculating the stabilization or destabilization of reactants, transition states, and products in different solvent environments.
Catalysis is another critical aspect that can be investigated using computational methods. For instance, the use of catalysts like K2CO3 or L-proline in the synthesis of quinoline derivatives has been reported. orgchemres.orgrsc.org Computational models can elucidate the role of the catalyst by modeling its interaction with the reactants and intermediates, thereby revealing how it lowers the activation energy of the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior in Different Environments
While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of a molecule over time. mdpi.com For a molecule like this compound, which has a flexible ethyl group, MD simulations can provide insights into its preferred conformations in different environments, such as in various solvents or when interacting with a biological target.
Derivatization Strategies and Applications of 2 Chloro 3 Ethyl 7 Methylquinoline As a Synthetic Precursor
Synthesis of Novel Quinoline (B57606) Scaffolds through Strategic Modification of the C2-Chloro Group
The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic displacement, making it an excellent leaving group for the introduction of a variety of substituents. This reactivity is the cornerstone of its utility in synthetic organic chemistry.
Introduction of Diverse Functionalities (e.g., Alkyl, Aryl, Heteroaryl, Amino, Cyano) via Substitution and Coupling Reactions
The C2-chloro group of 2-Chloro-3-ethyl-7-methylquinoline can be readily displaced by a wide array of nucleophiles. For instance, reaction with alkoxides or aryloxides can yield the corresponding 2-alkoxy or 2-aryloxy derivatives. nih.gov Similarly, amination reactions with primary or secondary amines, often in the presence of a base, provide access to 2-aminoquinoline (B145021) derivatives. These reactions are crucial for building molecules with potential biological activity, as the introduction of different amino groups can significantly modulate the pharmacological properties of the quinoline scaffold. mdpi.com
Transition-metal-catalyzed cross-coupling reactions have further expanded the synthetic utility of 2-chloroquinolines. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of aryl, heteroaryl, vinyl, and alkynyl groups at the C2 position. These reactions are generally high-yielding and tolerant of a wide range of functional groups, enabling the synthesis of complex molecular architectures. For example, a Suzuki coupling reaction between this compound and an arylboronic acid would yield the corresponding 2-aryl-3-ethyl-7-methylquinoline.
The introduction of a cyano group at the C2 position can be achieved through reaction with a cyanide salt, such as sodium or potassium cyanide. The resulting 2-cyanoquinoline derivative is a versatile intermediate that can be further transformed into other functional groups, such as carboxylic acids, amides, or amines. nih.gov
Table 1: Examples of Substitution and Coupling Reactions at the C2-Position of 2-Chloroquinolines
| Reaction Type | Reagent/Catalyst | Product Functional Group |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | -NR₂, -OR, -SR |
| Suzuki Coupling | Aryl/Heteroarylboronic acid, Pd catalyst | -Aryl, -Heteroaryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | -Alkynyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | -NHR, -NR₂ |
| Cyanation | NaCN or KCN | -CN |
Synthesis of Fused Heterocyclic Systems from this compound Derivatives
The functional groups introduced at the C2 position of this compound can be further manipulated to construct fused heterocyclic systems. For instance, a 2-amino-3-formylquinoline derivative, which can be synthesized from the corresponding 2-chloro-3-formylquinoline, can undergo condensation reactions with various reagents to form fused pyrimidines, imidazoles, or other heterocyclic rings. rsc.orgorientjchem.org
Another strategy involves the introduction of a substituent at the C2 position that can undergo an intramolecular cyclization reaction with the group at the C3 position. For example, a 2-hydrazinyl-3-ethyl-7-methylquinoline could be cyclized to form a pyrazolo[3,4-b]quinoline system. The ethyl group at the C3 position can also participate in cyclization reactions after appropriate functionalization. The versatility of these approaches allows for the creation of a diverse library of polycyclic aromatic compounds with unique electronic and steric properties. rsc.org
Development of Complex Organic Molecules and Natural Product Analogs Incorporating the Quinoline Core
The strategic functionalization of this compound paves the way for the synthesis of more complex molecular structures, including analogs of naturally occurring compounds that feature a quinoline core.
Multi-Step Synthesis Pathways Utilizing this compound as a Key Intermediate
In multi-step syntheses, this compound can serve as a crucial building block. chegg.com A synthetic sequence might begin with the modification of the C2 position, followed by reactions at other positions of the quinoline ring or on the introduced substituent. For example, a Sonogashira coupling at C2 could be followed by a reduction of the alkyne and subsequent functionalization of the resulting alkyl chain. The methyl group at the C7 position can also be a site for further chemical transformations, such as oxidation to a carboxylic acid or halogenation, thereby increasing the molecular complexity.
Building Blocks for Macrocyclic Structures and Polymeric Materials
The derivatization of this compound can lead to the formation of bifunctional molecules that can serve as monomers for polymerization or as building blocks for macrocycles. For instance, introducing a reactive functional group at both the C2 position and on the C7-methyl group (after transformation) would create a monomer suitable for step-growth polymerization. The resulting polymers, incorporating the rigid quinoline core, may exhibit interesting photophysical or thermal properties.
Similarly, by introducing appropriate linking groups, two or more this compound units can be connected to form macrocyclic structures. These macrocycles could have applications in host-guest chemistry, acting as receptors for specific ions or small molecules.
This compound in Ligand Design for Catalysis and Coordination Chemistry
The quinoline nucleus is a well-established scaffold for the design of ligands in coordination chemistry and catalysis. The nitrogen atom in the quinoline ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.
By introducing a coordinating group at the C2 position of this compound, bidentate or even polydentate ligands can be synthesized. For example, the introduction of a phosphine (B1218219) or a pyridine (B92270) group at C2 would create a P,N- or N,N-bidentate ligand, respectively. The ethyl group at C3 and the methyl group at C7 provide steric bulk that can influence the coordination geometry around the metal center and, consequently, the catalytic activity and selectivity of the complex. These tailored ligands can be used in a variety of catalytic transformations, including asymmetric synthesis, cross-coupling reactions, and polymerization.
Synthesis of Novel Quinoline-Based Ligands for Transition Metal Catalysis (excluding biological applications)
The chlorine atom at the C2 position of the quinoline ring is highly susceptible to nucleophilic substitution, making this compound an excellent starting material for the synthesis of a wide array of ligands for transition metal catalysis. The ethyl and methyl groups on the quinoline core can also influence the steric and electronic properties of the resulting ligands, allowing for fine-tuning of the catalytic activity of their metal complexes.
A primary strategy for derivatization involves the replacement of the C2-chloro group with various coordinating moieties. For instance, reaction with amines, thiols, or phosphines can introduce nitrogen, sulfur, or phosphorus donor atoms, respectively. These reactions typically proceed under basic conditions or with palladium catalysis (e.g., Buchwald-Hartwig amination) to yield mono- or bidentate ligands.
While specific examples starting from this compound are not extensively documented in publicly available literature, the general reactivity of 2-chloroquinolines is well-established. For example, 2-chloroquinoline-3-carbaldehydes are known to react with a variety of nucleophiles to form Schiff base ligands. rsc.orgorientjchem.org This suggests that this compound could be similarly functionalized.
Table 1: Potential Derivatization Reactions for Ligand Synthesis
| Reagent/Catalyst | Resulting Functional Group | Potential Ligand Type |
| Primary/Secondary Amines | Aminoquinoline | N-donor |
| Hydrazine | Hydrazinylquinoline | N,N-donor |
| Thiols/Thiolates | Thioquinolines | S-donor |
| Phosphines | Phosphinoquinolines | P-donor |
| Organoboron Reagents (Suzuki Coupling) | Aryl/Alkylquinolines | C-donor (part of a larger ligand) |
| Organotin Reagents (Stille Coupling) | Aryl/Alkylquinolines | C-donor (part of a larger ligand) |
The synthesis of bidentate or pincer-type ligands can also be envisioned. For example, derivatization of the methyl group at the 7-position through lithiation followed by reaction with an appropriate electrophile could introduce another coordinating arm.
Exploration of Metal Coordination Chemistry and Ligand-Metal Interactions
Once novel ligands are synthesized from this compound, their coordination chemistry with various transition metals can be explored. The resulting metal complexes are of significant interest for their potential catalytic applications in processes such as cross-coupling reactions, hydrogenation, and polymerization.
Studies on related quinoline-based ligands have shown that they can form a variety of coordination complexes with different metals. For example, Schiff base ligands derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have been used to synthesize complexes with Cu(II), Co(II), and Ni(II). orientjchem.org It is reasonable to expect that ligands derived from this compound would exhibit similar coordination behavior. The investigation of these ligand-metal interactions would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy to elucidate the structure and electronic properties of the complexes.
Exploitation in Materials Science and Engineering for Non-Biological Applications
The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for advanced materials. Derivatization of this compound opens up possibilities for creating novel functional materials for a variety of non-biological applications.
Development of Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors, and Charge Transport Materials
Quinoline derivatives are widely used in the development of organic electronics due to their electron-deficient nature, which facilitates electron transport. By strategically modifying the this compound core, materials with tailored properties for OLEDs, organic semiconductors, and charge transport layers can be designed.
For application in OLEDs, the quinoline moiety can be incorporated into either the emissive layer or the electron-transport layer. The introduction of aromatic amines or other hole-transporting groups via substitution of the chlorine atom can lead to the formation of donor-acceptor molecules with tunable emission colors and improved charge-carrier balance. The ethyl and methyl groups can enhance the solubility and film-forming properties of the resulting materials, which is crucial for device fabrication.
While there is no specific literature on the use of this compound in OLEDs, the general principles of OLED material design suggest its potential. For example, creating a donor-π-acceptor (D-π-A) structure is a common strategy to achieve efficient light emission. In this context, the quinoline core would act as the acceptor, and a donor group could be introduced at the 2-position.
Table 2: Potential Functional Materials Derived from this compound
| Application | Required Material Properties | Potential Derivatization Strategy |
| OLEDs | Tunable emission, good charge transport, high quantum efficiency | Introduction of fluorescent or phosphorescent moieties, formation of D-π-A structures |
| Organic Semiconductors | High charge carrier mobility, good processability | Extension of π-conjugation through coupling reactions (e.g., Suzuki, Stille) |
| Charge Transport Materials | Appropriate HOMO/LUMO levels for efficient injection/transport | Functionalization with electron-donating or electron-withdrawing groups |
Functional Materials for Sensing (excluding biological sensing), Dye Synthesis, and Photonic Applications
The derivatization of this compound can also lead to the development of materials for chemical sensing, dye synthesis, and photonics. The quinoline nucleus can act as a fluorophore or chromophore, and its properties can be modulated by the introduction of different functional groups.
For sensing applications, a receptor unit can be attached to the quinoline core that selectively binds to a specific analyte (e.g., metal ions, anions). This binding event would then trigger a change in the photophysical properties of the quinoline moiety, such as a shift in the fluorescence emission or a change in color, allowing for visual or spectroscopic detection. For example, quinoline-based sensors have been developed for the detection of various metal ions.
In the realm of dye synthesis, the reactive chlorine atom allows for the facile introduction of auxochromic and chromophoric groups, enabling the synthesis of a wide range of colored compounds. These dyes could find applications in various industries, including textiles and printing, where specific colors and fastness properties are required.
For photonic applications, the nonlinear optical (NLO) properties of quinoline derivatives can be exploited. By creating highly conjugated systems through the derivatization of this compound, materials with large NLO responses can be obtained. These materials are of interest for applications in optical switching, frequency conversion, and other photonic devices.
Future Research Directions and Emerging Challenges in the Study of 2 Chloro 3 Ethyl 7 Methylquinoline
Development of More Efficient, Selective, and Sustainable Synthetic Routes to 2-Chloro-3-ethyl-7-methylquinoline
A primary challenge in the study of this compound is the development of synthetic pathways that are not only high-yielding but also align with the principles of green chemistry. benthamdirect.com Traditional syntheses of related 2-chloroquinolines, such as the Vilsmeier-Haack reaction, often rely on harsh reagents like phosphorus oxychloride or phosphorus pentachloride, high temperatures, and lengthy reaction times, which pose environmental and economic concerns. nih.govrsc.orgchemijournal.com
Future research will focus on overcoming these limitations by exploring several key areas:
Green Catalysis: The use of inexpensive, non-toxic, and reusable catalysts is a promising avenue. For instance, iron(III) chloride (FeCl₃·6H₂O) has been demonstrated as an effective catalyst for quinoline (B57606) synthesis in environmentally benign solvents like water. tandfonline.combohrium.com Similarly, organocatalysts such as L-proline have shown efficacy in aqueous media. researchgate.net Adapting these catalytic systems could lead to milder and more sustainable routes.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation without isolating intermediates can significantly improve efficiency. tandfonline.comresearchgate.net These strategies reduce solvent waste, energy consumption, and purification steps.
Alternative Energy Sources: Methodologies employing microwave or ultrasound irradiation have the potential to dramatically reduce reaction times and improve yields compared to conventional heating. benthamdirect.comnih.gov
Table 1: Comparison of Synthetic Approaches for Substituted Quinolines
| Feature | Traditional Methods (e.g., Vilsmeier-Haack) | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Phosphorus oxychloride, PCl₅ | FeCl₃, L-proline, organocatalysts tandfonline.comresearchgate.net |
| Solvents | DMF, Chloroform | Water, Ethanol (B145695), Solvent-free tandfonline.comresearchgate.net |
| Conditions | High temperatures, long reaction times | Room temperature, microwave/ultrasound assisted benthamdirect.comnih.gov |
| Efficiency | Often multi-step, moderate yields | One-pot reactions, potentially higher yields tandfonline.com |
| Sustainability | Use of hazardous chemicals, significant waste | Reduced waste, energy efficient, recyclable catalysts benthamdirect.com |
The challenge lies in fine-tuning these modern methods to achieve the specific substitution pattern of this compound with high regioselectivity and yield.
Exploration of Novel Reactivity Patterns and Unexpected Transformations of the Quinoline Core
The reactivity of the quinoline ring is complex, influenced by the electron-deficient nature of the pyridine (B92270) ring and the electron-rich benzene (B151609) ring. numberanalytics.com The substituents on this compound further modulate this reactivity. The C2-chloro group makes the position susceptible to nucleophilic substitution, a common handle for further functionalization. rsc.org Conversely, the electron-donating alkyl groups at C3 and C7 enhance reactivity towards electrophiles in the benzene ring. numberanalytics.comscientific.net
Emerging research directions in this area include:
Metal-Catalyzed Cross-Coupling: Techniques like Sonogashira coupling have been used to functionalize the C2 position of 2-chloroquinolines, but exploring a wider range of modern cross-coupling reactions could introduce novel functionalities. rsc.org
C-H Functionalization: Direct C-H functionalization offers a more atom-economical approach to modifying the quinoline scaffold, avoiding the need for pre-functionalized starting materials. doaj.org Applying these methods to the specific C-H bonds of this compound could lead to new derivatives that are otherwise difficult to access.
Skeletal Editing and Ring Expansions: Advanced synthetic strategies that can alter the core heterocyclic structure are a new frontier. For example, ring expansion of indole (B1671886) precursors has been used to generate quinolines, a technique that could potentially be adapted to create unique analogs. rsc.org
Multicomponent Reactions (MCRs): Using the inherent reactivity of the quinoline core in MCRs can rapidly build molecular complexity. The Povarov reaction, for instance, provides access to complex tetrahydroquinolines which can then be oxidized. beilstein-journals.org Investigating the behavior of this compound as a substrate in such reactions could yield unexpected and valuable molecular scaffolds.
A key challenge is to understand and control the regioselectivity of these transformations, given the competing electronic effects of the chloro- and alkyl- substituents.
Advanced Computational Modeling and Machine Learning Applications for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. dergipark.org.tr For a molecule like this compound, these methods are invaluable for exploring its potential without costly and time-consuming synthesis.
Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, molecular orbital energies (like HOMO and LUMO), and reactivity indices of the molecule. dergipark.org.trarabjchem.org This information can predict the most likely sites for electrophilic or nucleophilic attack, rationalizing its reactivity patterns. doaj.org For instance, DFT studies on the related 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have successfully analyzed its stable conformers and electronic transitions. dergipark.org.tr
Machine Learning (ML) and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, are emerging as a critical tool. bookpi.org By training ML algorithms on datasets of known quinoline derivatives, models can be developed to predict various properties for new, unsynthesized molecules. researchgate.netaip.org These properties could include solubility, thermal stability, or performance as a corrosion inhibitor or catalyst ligand. aip.org An artificial neural network has been successfully used to predict the sites of C-H functionalization on quinoline derivatives with high accuracy. doaj.org
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Application Area | Predicted Properties / Insights |
|---|---|---|
| DFT | Reactivity Analysis | Electron density, electrostatic potential, regioselectivity of reactions doaj.orgarabjchem.org |
| TD-DFT | Material Properties | Electronic transitions, absorption spectra, potential for photoluminescence dergipark.org.tr |
| Machine Learning (QSAR) | Predictive Modeling | Prediction of reaction outcomes, material performance (e.g., corrosion inhibition) bookpi.orgaip.org |
| Molecular Dynamics (MD) | Material Design | Simulation of interactions with surfaces or other molecules, solvent effects arabjchem.org |
The primary challenge is the availability of high-quality, extensive datasets of quinoline derivatives needed to train robust and accurate machine learning models. As more experimental data is generated, the predictive power of these in silico tools will undoubtedly increase.
Expanding the Scope of Non-Biological Applications for this compound Derivatives in Advanced Materials and Catalysis
While much quinoline research has been driven by medicinal chemistry, these compounds also have significant, though less explored, potential in materials science and catalysis. researchgate.netresearchgate.netmdpi.com Derivatives of this compound could be specifically designed to exploit these properties.
Advanced Materials: The rigid, fused aromatic ring system of quinoline is a foundational element for functional materials. mdpi.com Derivatives have been investigated for use as luminescent compounds, conducting polymers, and dyes. researchgate.net The specific substitution pattern of this compound could be tuned to create materials with tailored optical or electronic properties. For example, some hydroxyquinoline derivatives are known to be fluorescent and can chelate metal cations. arabjchem.org
Corrosion Inhibitors: Organic compounds, particularly those containing nitrogen and pi-electrons, are effective corrosion inhibitors. Pyridine and quinoline derivatives have shown promise in this area due to their ability to adsorb onto metal surfaces. aip.org The potential of this compound derivatives for protecting metals in various environments is a viable research direction.
Catalysis: Quinolines can act as ligands for transition metal complexes, which are used to catalyze a vast range of organic reactions. tandfonline.commdpi.com The nitrogen atom and the C2-chloro atom of this compound could serve as bidentate or monodentate coordination sites for a metal center. The steric and electronic properties conferred by the ethyl and methyl groups could be used to tune the activity and selectivity of such a catalyst.
The challenge in this domain is to move from theoretical potential to practical application, which requires systematic synthesis of derivatives and rigorous testing of their material and catalytic properties.
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-chloro-3-ethyl-7-methylquinoline, and how can reaction conditions be optimized?
To synthesize this compound, researchers often employ functionalization of the quinoline backbone via halogenation and alkylation. A common approach involves:
- Halogenation : Introducing chlorine at position 2 using reagents like POCl₃ or SOCl₂ under reflux conditions.
- Alkylation : Ethyl and methyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, depending on precursor availability.
- Reductive amination : For derivatives requiring amine linkages, NaBH₃CN is effective for reducing imine intermediates under mild acidic conditions (pH ≈ 6) .
Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., methanol for imine reduction) to improve yields. Purification via column chromatography using ethyl acetate/hexane gradients is recommended.
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Chromatography : Use HPLC or GC-MS to assess purity, ensuring a single peak corresponds to the target compound.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C7, ethyl at C3) through characteristic splitting patterns and coupling constants.
- Mass spectrometry : Validate molecular weight (e.g., M⁺ peak at m/z 209.66 for C₁₂H₁₂ClN).
- Elemental analysis : Compare experimental vs. theoretical C/H/N/Cl percentages to verify stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents.
- Exposure management :
- Waste disposal : Follow institutional guidelines for halogenated organic compounds.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine anisotropic displacement parameters.
- Structure refinement : Employ SHELXL for small-molecule refinement. Key steps:
- Case study : A derivative with a methoxy group showed a 70.22° dihedral angle between quinoline and substituent planes, resolved via SHELX refinement .
Q. What strategies address contradictory spectroscopic data in characterizing this compound analogs?
- Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
- Dynamic effects : For rotameric ethyl groups, use variable-temperature NMR to observe coalescence temperatures.
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .
Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Electrophilic substitution : The chloro group at C2 acts as a directing group, favoring meta-substitution in further functionalization.
- Steric effects : The ethyl group at C3 may hinder coupling reactions (e.g., Suzuki-Miyaura) unless bulky ligands (e.g., SPhos) are used.
- Case study : Palladium-catalyzed coupling of 2-chloroquinoline with arylboronic acids achieved 75–85% yields under optimized conditions (K₂CO₃, DMF, 80°C) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
